2-Hydrazino-1-methylpyridinium tosylate chemical properties
2-Hydrazino-1-methylpyridinium tosylate chemical properties
An In-Depth Technical Guide to 2-Hydrazino-1-methylpyridinium tosylate (HMP): Properties, Synthesis, and Applications
Introduction
2-Hydrazino-1-methylpyridinium tosylate, commonly referred to as HMP, is a specialized organic salt with the molecular formula C₁₃H₁₇N₃O₃S.[1] It presents as a white crystalline solid, soluble in water and various organic solvents.[1] The compound's structure is defined by a pyridinium cation, which features a nucleophilic hydrazino (-NHNH₂) group at the 2-position and a methyl group on the nitrogen, paired with a tosylate (p-toluenesulfonate) anion.[1][2] This unique architecture confers a permanent positive charge and significant reactivity, making HMP a powerful tool in modern analytical and synthetic chemistry.
While it finds use as a versatile intermediate in the synthesis of specialty chemicals and potential pharmaceutical agents, HMP has garnered significant attention primarily as a derivatizing reagent.[1][3] Its principal application lies in enhancing the analytical sensitivity of low-abundance ketosteroids, such as testosterone and 5α-dihydrotestosterone (DHT), in complex biological matrices for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1][4] The permanent charge introduced by HMP dramatically improves electrospray ionization (ESI) efficiency, enabling reliable quantification at physiological concentrations that are otherwise challenging to detect.[1]
This guide provides an in-depth exploration of the core chemical properties, synthesis methodologies, reactivity, and critical applications of 2-Hydrazino-1-methylpyridinium tosylate, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The utility of HMP is rooted in its distinct physical and chemical characteristics, which are summarized below.
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1404375-16-1 | [2][5] |
| Molecular Formula | C₁₃H₁₇N₃O₃S | [1][5] |
| Molecular Weight | 295.36 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid/powder | [1][6] |
| Purity | ≥95% (typical) | [5] |
| Solubility | Soluble in water and polar organic solvents | [1][2] |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Nitrogen) or in a refrigerator | [3] |
Structural Influence on Properties
The functionality of HMP is a direct consequence of its molecular structure:
-
Pyridinium Cation : The N-methylated pyridine ring is electron-deficient, which activates the C2 position for nucleophilic attack during synthesis. This core structure imparts a permanent positive charge, which is the key to its efficacy in mass spectrometry applications.[1]
-
Hydrazino Group : This functional group is a potent nucleophile, enabling covalent bond formation with electrophilic centers, most notably the carbonyl carbon of ketones and aldehydes.[1][2] This reaction is the basis for its use as a derivatizing agent.
-
Tosylate Anion : The tosylate group serves as a stable, non-coordinating counter-ion. In some contexts, particularly in synthetic transformations, tosylates are recognized as excellent leaving groups, although in this salt, its primary role is to balance the charge of the pyridinium cation.[2][7][8]
Spectroscopic Characterization
Confirming the identity and purity of HMP relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are definitive methods for structural confirmation. Due to the compound's polarity, deuterated dimethyl sulfoxide (DMSO-d₆) is a commonly used solvent for analysis.[1] The resulting spectra will show characteristic signals for the aromatic protons of the pyridinium and tosylate rings, the N-methyl and tosyl-methyl protons, and the protons of the hydrazino group.
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to verify the molecular weight.[1] Analysis in positive ion mode will detect the cationic component, [C₆H₉N₃]⁺, at its corresponding mass-to-charge ratio.
-
Infrared (IR) Spectroscopy : IR analysis can confirm the presence of key functional groups, including N-H stretches from the hydrazino group, C=C and C=N stretches within the aromatic rings, and the characteristic strong S=O stretches from the sulfonate group of the tosylate anion.
Synthesis and Mechanism
The synthesis of HMP typically proceeds via nucleophilic aromatic substitution, where a hydrazine species displaces a leaving group on an activated N-methylpyridinium precursor. Several methods have been developed to optimize yield and reaction conditions.
Comparative Analysis of Synthetic Routes
Recent advancements have focused on improving efficiency and reducing environmental impact compared to conventional methods. Ionic liquid-mediated and catalytic routes offer significant advantages in terms of reaction time and yield.[1]
| Parameter | Conventional Method | Ionic Liquid-Mediated | Catalytic Method |
| Reagents | Precursor, Hydrazine Hydrate | Precursor, Hydrazine Hydrate | Precursor, Hydrazine Sulfate/Tosylate |
| Solvent/Catalyst | Ethanol | N-Methyl Pyridinium Tosylate | Methanol/Water |
| Temperature | 80°C | 120°C | 90–100°C |
| Time | 6–8 hours | 3 hours | 3 hours |
| Yield | 70–75% | 85–90% | 80–85% |
| Reference | [1] | [1] | [1] |
Causality Insight : The enhanced kinetics observed in the ionic liquid method are attributed to the stabilization of the transition state by the ionic liquid, which acts as both the solvent and a catalyst.[1] The catalytic route provides a practical balance, accelerating the substitution reaction under moderate conditions by lowering the activation energy.[1]
Caption: General workflow for the synthesis and validation of HMP.
Experimental Protocol: Catalytic Synthesis
This protocol describes a robust and efficient method for the synthesis of HMP, adapted from established catalytic procedures.[1]
Objective : To synthesize 2-Hydrazino-1-methylpyridinium tosylate via a hydrazine sulfate-catalyzed substitution reaction.
Materials :
-
2-Chloro-1-methylpyridinium iodide (or similar activated precursor)
-
Hydrazine hydrate
-
Hydrazine sulfate (catalyst, 5–20 mol%)
-
Methanol
-
Deionized Water
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure :
-
Setup : Assemble a reflux apparatus using a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Reagent Addition : To the flask, add the 2-chloro-1-methylpyridinium precursor (1.0 equiv), hydrazine sulfate (0.1 equiv), methanol, and water.
-
Initiation : Begin stirring the mixture. Add hydrazine hydrate (1.5 equiv) dropwise to the suspension.
-
Reaction : Heat the reaction mixture to 90–100°C and maintain reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction : Extract the resulting aqueous solution with ethyl acetate to remove unreacted starting material and non-polar impurities.
-
Isolation : The aqueous layer containing the product can be concentrated and the product isolated via recrystallization to yield a purified solid.
-
Validation : Dry the solid product under vacuum and confirm its identity and purity using NMR and MS analysis.
Chemical Reactivity and Derivatization
The primary mode of reactivity for HMP is the nucleophilic attack of its hydrazino group on carbonyl compounds to form stable hydrazones.
Mechanism of Carbonyl Derivatization
The reaction proceeds via a condensation mechanism. The hydrazino group attacks the electrophilic carbonyl carbon, followed by dehydration to yield the C=N bond of the hydrazone. This reaction effectively "tags" the original carbonyl compound with the permanently charged N-methylpyridinium moiety.
Caption: Reaction mechanism of HMP with a ketone to form a charged hydrazone.
Experimental Protocol: Derivatization of Ketosteroids for LC-MS/MS
This protocol provides a self-validating workflow for the derivatization of ketosteroids in a biological sample extract.
Objective : To derivatize low-concentration ketosteroids in a prepared plasma extract with HMP to enhance detection by LC-MS/MS.
Materials :
-
Dried sample extract containing target analytes and internal standards
-
HMP derivatization reagent solution (e.g., 2 mg/mL in a suitable solvent)
-
Catalyst (e.g., 1% acetic acid)
-
Reaction vial
-
Heating block or water bath
Procedure :
-
Reconstitution : Reconstitute the dried sample extract in a small volume of the HMP reagent solution.
-
Catalysis : Add the acidic catalyst to the vial. The acidic environment facilitates the dehydration step of the condensation reaction.
-
Reaction : Cap the vial tightly and heat at 60–70°C for 60 minutes. This provides sufficient thermal energy to drive the reaction to completion without degrading the analytes.
-
Quenching/Dilution : After cooling, the reaction can be stopped by dilution with the initial mobile phase for LC-MS/MS analysis. This prepares the sample for injection and ensures compatibility with the chromatographic system.
-
Analysis : Inject the derivatized sample into the LC-MS/MS system. The permanently charged hydrazone derivatives will exhibit a significantly enhanced signal in positive ESI mode.
Key Applications
HMP is a high-impact reagent with focused applications in bioanalysis and broader utility in chemical synthesis.
-
Quantitative Bioanalysis : This is the foremost application of HMP. It is used to overcome the poor ionization efficiency of critical biomolecules like androgens (testosterone, DHT) and other ketosteroids.[1][4] By introducing a permanent positive charge, HMP can lower the limit of quantitation (LOQ) by orders of magnitude, enabling crucial research in endocrinology, clinical diagnostics, and anti-doping science.[1]
-
Medicinal Chemistry : As a bifunctional molecule, HMP serves as a valuable building block. The hydrazino group can be further functionalized or used to link the pyridinium moiety to other pharmacophores. This has been explored in the synthesis of novel compounds with potential antitumor or antiviral activities, where the pyridinium structure can play a role in biological interactions or improve solubility.[3]
-
Organic Synthesis : Beyond specific applications, HMP is a useful reagent for general organic synthesis, particularly for the protection or functionalization of carbonyl groups.[1]
Safety and Handling
Proper handling of HMP is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.
GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H319/H320 | Causes serious eye irritation / Causes eye irritation | |
| H335 | May cause respiratory irritation | [3] |
-
Signal Word : Warning [3]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3][9]
-
Engineering Controls : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][10]
-
Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][9]
-
Storage : Store in a tightly sealed container in a cool, dry place, such as a refrigerator or freezer (-20°C is recommended), under an inert atmosphere to prevent degradation.[3][6]
-
Incompatibilities : Keep away from strong oxidizing agents and strong acids.[6]
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[6]
Conclusion
2-Hydrazino-1-methylpyridinium tosylate is more than a specialty chemical; it is an enabling tool for analytical and synthetic scientists. Its well-defined chemical properties, centered on the nucleophilic hydrazino group and a permanently charged pyridinium core, provide a robust solution to long-standing challenges in the trace-level quantification of carbonyl-containing compounds. With optimized synthetic routes now available, HMP is an accessible and indispensable reagent for researchers pushing the boundaries of bioanalysis and developing novel chemical entities.
References
-
2-Hydrazino-1-methylpyridinium tosylate. CD BioSustainable-Green Chemistry. [Link]
-
Material Safety Data Sheet. Biotage. [Link]
-
2-hydrazino-1-methylpyridinium tosylate. A2Z Chemical. [Link]
-
Cas 13959-02-9,3-Bromoisonicotinic acid. Lookchem. [Link]
-
1404375-16-1 | 2-Hydrazino-1-methylpyridinium tosylate. Synthonix, Inc. [Link]
-
Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. National Institutes of Health (NIH). [Link]
-
formation of tosylates & mesylates. ChemHelpASAP via YouTube. [Link]
-
All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
Sources
- 1. 2-Hydrazino-1-methylpyridinium Tosylate (HMP) – Derivatization Reagent [benchchem.com]
- 2. CAS 1404375-16-1: 2-Hydrazino-1-MethylpyridiniuM tosylate [cymitquimica.com]
- 3. sustainable-bio.com [sustainable-bio.com]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-HYDRAZINO-1-METHYLPYRIDINIUM TOSYLATE | CymitQuimica [cymitquimica.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-Hydrazino-1-methylpyridinium tosylate 97% | CAS: 1404375-16-1 | AChemBlock [achemblock.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
